Cas no 1092523-04-0 (2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-)

2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- is a brominated dihydroquinolinone derivative with potential applications in pharmaceutical and organic synthesis. The presence of a bromine substituent at the 6-position enhances its reactivity for further functionalization, making it a valuable intermediate in medicinal chemistry. The ethyl group at the 1-position improves solubility and stability, while the dihydroquinolinone core offers a versatile scaffold for heterocyclic modifications. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined structure and synthetic accessibility make it a reliable building block for research and industrial applications requiring precise molecular frameworks.
2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- structure
1092523-04-0 structure
Product name:2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-
CAS No:1092523-04-0
MF:C11H12BrNO
MW:254.12308216095
CID:5060725

2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one
    • 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-
    • 6-bromo-1-ethyl-3,4-dihydroquinolin-2-one
    • 6-bromo-1-ethyl-3,4-dihydro-1H-quinolin-2-one
    • 6-bromo-1-ethyl-3,4-dihydro-2(1H)-Quinolinone
    • Inchi: 1S/C11H12BrNO/c1-2-13-10-5-4-9(12)7-8(10)3-6-11(13)14/h4-5,7H,2-3,6H2,1H3
    • InChI Key: VAVJMZBEDQKNCB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CCC(N2CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.3

2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM258173-5g
6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one
1092523-04-0 97%
5g
$1043 2021-08-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
2125672-1g
6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one
1092523-04-0 97%
1g
¥15366.00 2024-08-09
Chemenu
CM258173-1g
6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one
1092523-04-0 97%
1g
$374 2021-08-18
Chemenu
CM258173-10g
6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one
1092523-04-0 97%
10g
$1459 2021-08-18
Chemenu
CM258173-1g
6-Bromo-1-ethyl-3,4-dihydroquinolin-2(1H)-one
1092523-04-0 97%
1g
$480 2023-11-25

2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- Related Literature

Additional information on 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-

Comprehensive Overview of 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- (CAS No. 1092523-04-0)

The compound 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- (CAS No. 1092523-04-0) is a brominated derivative of the quinolinone family, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a 6-bromo substitution and an 1-ethyl group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.

One of the most searched questions about 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- revolves around its synthetic pathways and reactivity. The compound’s bromine atom at the 6-position offers a versatile handle for further functionalization, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This adaptability aligns with the growing demand for customizable heterocyclic scaffolds in medicinal chemistry. Additionally, its 3,4-dihydro moiety contributes to enhanced stability, a feature highly sought after in the design of pro-drugs and sustained-release formulations.

In the context of green chemistry, 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- has been investigated for its potential to reduce waste in synthetic processes. Recent studies highlight its role in catalyzed transformations, where it serves as a substrate for eco-friendly protocols like photocatalytic bromination or flow chemistry setups. These advancements resonate with the industry’s shift toward sustainable synthesis, a topic frequently searched by professionals seeking environmentally benign alternatives.

The compound’s spectroscopic properties (e.g., NMR, IR, and MS data) are another area of interest, often queried in academic and industrial forums. Its distinct spectral signatures facilitate rapid identification and purity assessment, critical for quality control in large-scale production. Moreover, the ethyl group at the 1-position influences its lipophilicity, a parameter scrutinized in ADMET profiling during preclinical drug development.

Emerging trends in AI-driven drug design have further amplified the relevance of 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro-. Computational models frequently incorporate its framework to predict binding affinities or metabolic pathways, addressing common search queries about in silico screening. This intersection of experimental and virtual research underscores the compound’s dual utility as both a benchmark molecule and a template for novel analogs.

From a commercial perspective, suppliers of 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- emphasize its high purity grades (>98%) and scalable availability, catering to the needs of contract research organizations (CROs) and pharmaceutical manufacturers. FAQs often focus on storage conditions (e.g., inert atmosphere, low temperature) and handling protocols, reflecting the compound’s sensitivity to light and moisture.

In summary, 2(1H)-Quinolinone, 6-bromo-1-ethyl-3,4-dihydro- (CAS No. 1092523-04-0) exemplifies the synergy between structural ingenuity and practical applicability. Its multifaceted role in organic synthesis, drug discovery, and sustainable chemistry ensures its continued prominence in scientific discourse and industrial workflows.

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